1-Ethoxy-3-(methylamino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-(methylamino)-2-propanol is an organic compound with the molecular formula C6H15NO2 It is a derivative of propanol, featuring an ethoxy group and a methylamino group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(methylamino)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with sodium ethoxide to form 1-ethoxy-3-chloropropane. This intermediate is then reacted with methylamine to yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-(methylamino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
1-Ethoxy-3-(methylamino)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-(methylamino)-2-propanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its ethoxy and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
1-Ethoxy-2-propanol: Similar structure but lacks the methylamino group.
3-(Methylamino)-1-propanol: Similar structure but lacks the ethoxy group.
2-Ethoxyethanol: Contains an ethoxy group but has a different carbon chain structure.
Uniqueness: 1-Ethoxy-3-(methylamino)-2-propanol is unique due to the presence of both ethoxy and methylamino groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
35152-19-3 |
---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-ethoxy-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-3-9-5-6(8)4-7-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
KRLGBOFVNOKXIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.